Anaspaz
Overview
Description
Hyoscyamine sulfate is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna). Hyoscyamine sulfate is known for its anticholinergic properties and is used to treat various gastrointestinal disorders, muscle spasms, and other medical conditions .
Mechanism of Action
Target of Action
Anaspaz, also known as hyoscyamine sulfate, primarily targets peripheral cholinergic receptors . These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, the sino-atrial node, the atrioventricular node, and the exocrine glands . The drug specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Mode of Action
This compound works by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system (CNS) . This results in increased cardiac output, drying of secretions, and antagonism of histamine and serotonin . It inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . It also controls excessive pharyngeal, tracheal, and bronchial secretions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting the action of acetylcholine, this compound reduces the activity of this pathway, leading to decreased gastrointestinal motility and gastric acid secretion .
Pharmacokinetics
This compound is completely absorbed by both oral and sublingual administration . Once absorbed, it disappears rapidly from the blood and is distributed throughout the entire body . The half-life of this compound is approximately 3.5 hours . The majority of the drug is excreted in the urine unchanged within the first 12 hours, with a small amount hydrolyzed to tropic acid and tropine .
Result of Action
The molecular and cellular effects of this compound’s action include decreased gastrointestinal motility, reduced gastric acid secretion, and controlled secretion in the pharynx, trachea, and bronchi . These effects can help in the treatment of conditions such as peptic ulcer and irritable bowel syndrome .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, diet, sedation, counseling, and amelioration of environmental factors can affect the efficacy of this compound in treating functional gastrointestinal disorders . .
Biochemical Analysis
Biochemical Properties
Anaspaz specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . It controls excessive pharyngeal, tracheal, and bronchial secretions .
Cellular Effects
This compound inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . This impacts cell function by altering the normal biochemical reactions within the gastrointestinal tract cells.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholine, a neurotransmitter in the nervous system. By blocking the action of acetylcholine, this compound reduces muscle contractions and the production of certain bodily fluids .
Temporal Effects in Laboratory Settings
This compound is absorbed totally and completely by sublingual administration as well as oral administration . The half-life of this compound is 3.5 hours and the majority of the drug is excreted in the urine unchanged within the first 12 hours .
Dosage Effects in Animal Models
The effects of this compound on animal models vary with different dosages. Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are not mentioned in the available resources .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the action of acetylcholine . This results in decreased muscle contractions and reduced production of certain bodily fluids .
Transport and Distribution
Once absorbed, this compound is distributed throughout the entire body . Specific transporters or binding proteins that it interacts with are not mentioned in the available resources .
Subcellular Localization
This compound passes the blood-brain barrier and the placental barriers . Specific information about its subcellular localization and any effects on its activity or function are not mentioned in the available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hyoscyamine sulfate can be synthesized through several chemical routes. One common method involves the extraction of hyoscyamine from plant sources, followed by its conversion to the sulfate salt. The extraction process typically involves rendering the plant material alkaline with ammonium hydroxide and extracting with methylene chloride. The extract is then acidified with sulfuric acid to precipitate hyoscyamine sulfate .
Industrial Production Methods
In industrial settings, hyoscyamine sulfate is produced by cultivating plants rich in hyoscyamine, such as Atropa belladonna. The alkaloid is extracted from the plant material using solvents, and the crude extract is purified through various chemical processes to obtain hyoscyamine sulfate in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hyoscyamine sulfate undergoes several types of chemical reactions, including:
Oxidation: Hyoscyamine can be oxidized to form tropic acid derivatives.
Hydrolysis: The ester bond in hyoscyamine can be hydrolyzed to yield tropine and tropic acid.
Substitution: Hyoscyamine can undergo nucleophilic substitution reactions, particularly at the ester group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions
Major Products
Oxidation: Tropic acid derivatives.
Hydrolysis: Tropine and tropic acid.
Substitution: Various substituted tropane derivatives
Scientific Research Applications
Hyoscyamine sulfate has a wide range of scientific research applications:
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used to treat gastrointestinal disorders, muscle spasms, and symptoms of Parkinson’s disease.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, known for similar anticholinergic properties.
Scopolamine: Another tropane alkaloid with anticholinergic effects, used primarily for motion sickness and postoperative nausea.
Hyoscine: Similar to scopolamine, used for its antispasmodic and antiemetic properties.
Uniqueness
Hyoscyamine sulfate is unique due to its specific isomeric form, which provides distinct pharmacological effects compared to its racemic mixture, atropine. Its targeted action on muscarinic receptors makes it particularly effective in treating gastrointestinal and neurological disorders .
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-OMLVBYQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6835-16-1, 620-61-1 | |
Record name | Hyoscyamine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyoscyamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOSCYAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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